molecular formula C9H6O4 B13414930 1,3-Dioxaindane-4,5-dicarbaldehyde

1,3-Dioxaindane-4,5-dicarbaldehyde

Cat. No.: B13414930
M. Wt: 178.14 g/mol
InChI Key: LDKCJTOYNLCVKN-UHFFFAOYSA-N
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Description

1,3-Dioxaindane-4,5-dicarbaldehyde is a bicyclic heterocyclic compound featuring a benzene ring fused with a 1,3-dioxolane ring, substituted with aldehyde groups at positions 4 and 3. These compounds are characterized by two aldehyde groups positioned on aromatic or heteroaromatic rings, enabling diverse reactivity in condensation, polymerization, and coordination chemistry.

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

1,3-benzodioxole-4,5-dicarbaldehyde

InChI

InChI=1S/C9H6O4/c10-3-6-1-2-8-9(7(6)4-11)13-5-12-8/h1-4H,5H2

InChI Key

LDKCJTOYNLCVKN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxaindane-4,5-dicarbaldehyde typically involves the formation of a dioxane ring through the reaction of carbonyl compounds with diols. One common method includes the use of ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known for its mild conditions and high yields, making it a preferred method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxaindane-4,5-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

    Substitution: The dioxane ring can undergo substitution reactions with nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: H2 gas with Ni or Rh catalysts.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or lactones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted dioxanes with various functional groups.

Scientific Research Applications

1,3-Dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of polymers and other advanced materials due to its ability to form stable cyclic structures.

Mechanism of Action

The mechanism of action of 1,3-Dioxaindane-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to act as a versatile intermediate in chemical reactions, facilitating the formation of stable products. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on heterocyclic dicarbaldehydes with documented synthesis routes, applications, and physicochemical properties, as derived from the provided evidence.

Furan-2,5-dicarbaldehyde

  • Synthesis : Produced via hydrothermal degradation of sugars (e.g., sucrose) at elevated temperatures . Alternative routes include oxidation of biomass-derived furans.
  • Reactivity/Applications :
    • Bio-oxidized by whole-cell biocatalysts to 5-formyl-2-furoic acid (FFA) and 2,5-furandicarboxylic acid (FDCA), a precursor for bioplastics .
    • Used in condensation reactions with amines to form bis(1,3-oxazolidinyl) aromatic compounds under BF₃·OEt₂ catalysis .
  • Key Properties : High solubility in polar solvents due to its planar, electron-deficient furan ring.

Pyrrole-2,5-dicarbaldehyde

  • Synthesis : Synthesized via hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles using HgO–HBF₄–DMSO, yielding 43–90% .
  • Reactivity/Applications :
    • Forms fluorescent macrocycles via [2+2] condensation with polyamines, enabling metal ion coordination (e.g., Zn²⁺) for sensing applications .
  • Key Properties : Enhanced fluorescence in macrocyclic conformations due to π-conjugation and excimer formation .

Thiophene-2,5-dicarbaldehyde

  • Synthesis : Prepared via BF₃·OEt₂-catalyzed condensation reactions .
  • Reactivity/Applications :
    • Key precursor for bistetrazoles (thermally activable crosslinkers in elastomers) .
  • Key Properties : Sulfur atom increases electron richness, favoring electrophilic substitution reactions.

4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC)

  • Formation : Stable fluorescent adduct derived from malondialdehyde-acetaldehyde (MAA) during lipid peroxidation .
  • Applications : Serves as a biomarker for oxidative stress, recognized by natural antibodies .

Xanthene-4,5-dicarbaldehyde

  • Synthesis : Purified via SiO₂ column chromatography (chloroform:acetone = 9:1), yielding 4% .
  • Key Properties : Extended π-system in the xanthene core may enable optoelectronic applications, though uses remain underexplored.

Data Table: Comparative Analysis of Dicarbaldehydes

Compound Heteroatom Synthesis Yield Key Applications Notable Reactivity Reference
Furan-2,5-dicarbaldehyde O Variable Bioplastics, macrocycles Bio-oxidation, BF₃-catalyzed condensation
Pyrrole-2,5-dicarbaldehyde N 32–90% Fluorescent macrocycles, metal sensing Polyamine condensation
Thiophene-2,5-dicarbaldehyde S Not reported Elastomer crosslinkers Bistetrazole synthesis
MDHDC N - Oxidative stress biomarkers Fluorescent adduct formation
Xanthene-4,5-dicarbaldehyde O 4.0% Undefined (potential optoelectronics) Column chromatography purification

Research Findings and Mechanistic Insights

  • Electronic Effects : The heteroatom (O, N, S) significantly influences reactivity. For example, furan derivatives exhibit electron-deficient rings, favoring nucleophilic attacks, while thiophene’s sulfur enhances electron density, promoting electrophilic substitutions .
  • Stereoelectronic Tuning : Computational studies (e.g., on aromaticity and energetic properties) suggest that substituent positioning (para vs. meta) affects conjugation and stability in heterocyclic dicarbaldehydes .

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